200-Fold Higher Affinity of LacDiNAc Versus LacNAc for Human Macrophage Galactose-Type Lectin (hMGL)
Isothermal titration calorimetry (ITC) measurements demonstrate that human MGL binds LacdiNAc with a dissociation constant (KD) of 5.3 μM, representing approximately 200-fold higher affinity compared to LacNAc (KD > 1 mM) [1]. ¹H,¹⁵N-HSQC titration experiments confirm that both ligands perturb the same region of MGL, but the magnitude of chemical shift perturbation is substantially greater for LacdiNAc, with significant differences observed at residues Y236, H286, and D294 [1].
| Evidence Dimension | Binding affinity (KD) for human MGL |
|---|---|
| Target Compound Data | KD = 5.3 μM |
| Comparator Or Baseline | LacNAc: KD > 1 mM |
| Quantified Difference | ≥188-fold higher affinity |
| Conditions | ITC at 25°C; ¹H,¹⁵N-HSQC NMR titration |
Why This Matters
This quantitative affinity differential validates LacDiNAc MP Glycoside as the only appropriate probe for MGL-targeted assays, since LacNAc-based reagents would yield negligible binding signals at relevant concentrations.
- [1] Lima CDL. Deciphering the structural features of glycan-lectin interactions in the immune system. Master Thesis. Universidade NOVA de Lisboa. 2021. View Source
